4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a tert-butyl group, a propane-1-sulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide include other tetrahydroquinoline derivatives and sulfonyl-substituted benzamides. Examples include:
- 4-tert-butyl-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-5-15-29(27,28)25-14-6-7-17-10-13-20(16-21(17)25)24-22(26)18-8-11-19(12-9-18)23(2,3)4/h8-13,16H,5-7,14-15H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCYRGFKPMEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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